molecular formula C23H19N3O4S2 B6554906 methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040633-40-6

methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6554906
CAS No.: 1040633-40-6
M. Wt: 465.5 g/mol
InChI Key: PGLLPRBICKSYSV-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a phenyl group at position 7, a methyl-substituted oxo group at position 4, and a sulfanyl acetamido-benzoate side chain. Thienopyrimidine derivatives are recognized for their diverse pharmacological and agrochemical applications, including kinase inhibition and herbicidal activity . While direct data on its biological activity are absent in the provided evidence, its structural analogs (e.g., sulfonylurea herbicides and pyrimidine-based heterocycles) highlight its relevance in agrochemical research .

Properties

IUPAC Name

methyl 2-[[2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-26-21(28)20-19(16(12-31-20)14-8-4-3-5-9-14)25-23(26)32-13-18(27)24-17-11-7-6-10-15(17)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLLPRBICKSYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex compound that belongs to the thieno[3,2-d]pyrimidine class. This class has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The biological activity of this specific compound is under investigation for its potential therapeutic uses.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions starting from simpler thieno derivatives, followed by functionalization to introduce the acetamido and benzoate moieties.

Anticancer Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Activity : Compounds related to thieno[3,2-d]pyrimidines have shown IC50 values in the low micromolar range against several cancer cell lines, including leukemia and solid tumors. For example, a related derivative demonstrated an IC50 of 0.55 μM against SU-DHL-6 cells and 0.95 μM against WSU-DLCL-2 cells .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression . The ability to disrupt key signaling pathways such as JAK3 has been noted, which is critical in the context of autoimmune diseases and cancers .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also shown promising antimicrobial properties:

  • Selectivity Against Fungi : Some studies reported selective antifungal activity against clinical strains of Cryptococcus neoformans, indicating potential applications in treating fungal infections .
  • Broad Spectrum : The structural modifications in these compounds can lead to varying degrees of activity against bacteria and fungi, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Functional Groups : The presence of specific substituents on the thieno[3,2-d]pyrimidine scaffold can enhance potency. For example, halogenation at certain positions has been linked to increased antiproliferative activity .
  • Core Modifications : Modifications to the core structure can significantly alter both the efficacy and selectivity of these compounds against different biological targets .

Case Studies

  • JAK3 Inhibition : A study focused on synthesizing thieno[3,2-d]pyrimidines specifically as JAK3 inhibitors showed that one compound reduced inflammatory markers significantly in a pulmonary fibrosis model . This suggests potential therapeutic applications beyond oncology.
  • Antitumor Activity : Another study highlighted a derivative with remarkable antitumor activity against lymphoma cell lines, with a strong correlation between structure modifications and enhanced biological efficacy .

Scientific Research Applications

Case Studies

  • Biological Evaluation : A study evaluated the compound's ability to induce apoptosis in lymphoma cells. The results indicated that the compound significantly affected cell morphology and induced apoptosis in a concentration-dependent manner .
  • Structure-Activity Relationship (SAR) : Research on structural modifications revealed that specific moieties enhance antitumor activity. For instance, the presence of piperidine and benzyl-linked morpholine groups was beneficial for improving the compound's efficacy .

Data Table: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Toxicity (CC50 μM)
12eSU-DHL-60.5515.09
12eWSU-DLCL-20.9515.09
12eK5621.6815.09

Potential Against Malaria

Thieno[3,2-d]pyrimidines have also been investigated for their antiplasmodial properties against Plasmodium falciparum. The derivatives exhibit activity against both the erythrocytic and hepatic stages of the malaria parasite .

Case Studies

  • In Vitro Activity : A series of substituted thieno[3,2-d]pyrimidines were synthesized and tested for their efficacy against P. falciparum. The chloro analogue demonstrated significant activity against the erythrocytic stage with moderate toxicity on HepG2 cells .

Data Table: Antimalarial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundActivity StageEC50 (μM)Toxicity (HepG2 μM)
GamhepathiopineErythrocyticSubmicromolarModerate
Chloro analogueHepaticModerateModerate

Colchicine-Binding Site Inhibition

Recent studies have indicated that thieno[3,2-d]pyrimidines may act as colchicine-binding site inhibitors (CBSIs), which are crucial for disrupting microtubule dynamics in cancer cells . This mechanism contributes to their antiproliferative effects.

Case Studies

  • Mechanistic Insights : Two analogs demonstrated potent inhibition at low concentrations, leading to G2/M phase arrest in SKOV3 cells, highlighting their potential for further development as therapeutic agents .

Data Table: CBSI Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (nM)Mechanism
13SKOV3~1G2/M phase arrest
25dSKOV3~1Inhibition of migration

Comparison with Similar Compounds

Sulfonylurea Herbicides ()

Compounds like metsulfuron-methyl and ethametsulfuron-methyl share a benzoate ester moiety linked to a triazine core via a sulfonylurea bridge. Key differences include:

  • Core Heterocycle: The main compound uses a thienopyrimidine core, while sulfonylureas rely on triazine.

Pyrimidine-Benzooxazinone Derivatives ()

Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one feature a pyrimidine-benzooxazinone hybrid structure. Differences include:

  • Scaffold: Benzooxazinone vs. thienopyrimidine, affecting electron distribution and solubility.
  • Synthesis : Both classes employ coupling reactions (e.g., cesium carbonate-mediated nucleophilic substitution), but the main compound’s sulfanyl linkage may require distinct optimization .

Chromen-Pyrazolopyrimidine Sulfonamides ()

Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. This class, designed for medicinal applications, contrasts with the main compound in:

  • Core: Chromen-pyrazolopyrimidine vs. thienopyrimidine.
  • Functionality : Sulfonamide vs. sulfanyl acetamido, suggesting divergent targets (e.g., kinases vs. ALS) .

Comparative Data Table

Compound Name Core Structure Functional Groups Biological Activity Synthesis Method References
Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate Thieno[3,2-d]pyrimidine Sulfanyl acetamido, benzoate ester Hypothesized herbicidal Likely coupling reaction (analogous to [1])
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine Sulfonylurea, benzoate ester ALS inhibitor (herbicide) Substitution reactions
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Pyrimidine-benzooxazinone Amino pyrimidine, oxazinone Unspecified (pharmaceutical) Cs₂CO₃-mediated coupling
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)sulfonamide Chromen-pyrazolopyrimidine Sulfonamide, fluorophenyl Kinase inhibition (cancer) Suzuki-Miyaura coupling

Research Findings and Hypotheses

  • Agrochemical Potential: The main compound’s benzoate ester and sulfur-containing linkage align with sulfonylurea herbicides, suggesting ALS inhibition as a plausible mechanism. However, its thienopyrimidine core may enhance lipophilicity, improving membrane permeability .
  • Synthetic Challenges : Unlike sulfonylureas, the sulfanyl acetamido group may require protection of reactive thiol intermediates during synthesis, as seen in analogous heterocyclic systems .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate?

  • Methodological Answer : A two-step approach is commonly employed:

Core Thienopyrimidine Synthesis : React 3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidine-2-thiol with chloroacetyl chloride in acetone using anhydrous K₂CO₃ as a base to form the sulfanyl-acetamide intermediate .

Esterification : Couple the intermediate with methyl 2-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF) .

  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
  • NMR : Key signals include δ 2.45 ppm (s, 3H, CH₃ on pyrimidine), δ 3.85 ppm (s, 3H, ester CH₃), and δ 7.2–8.1 ppm (aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 492.12 (calculated: 492.11) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :

  • Use DMSO as a primary solvent (stock solutions at 10 mM).
  • For aqueous buffers, employ co-solvents like PEG-400 (<5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of thienopyrimidine derivatives?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 30 min) for cyclization steps while maintaining yields >80% .
  • Catalytic Systems : Pd/C or Pd(OAc)₂ with Xantphos ligand for C–N coupling steps, achieving >90% conversion .
  • Contradiction Note : While K₂CO₃ in acetone is standard for sulfanyl-acetamide formation (68–74% yield ), some protocols report higher yields (85%) using Cs₂CO₃ in DMF under nitrogen .

Q. How does X-ray crystallography resolve ambiguities in structural elucidation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction confirms the thienopyrimidine core’s planar geometry and intermolecular interactions (e.g., π-halogen or hydrogen bonding) that influence packing .
  • Example : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (analogous structure) showed a dihedral angle of 12.3° between thiazole and pyrimidine rings .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the phenyl group (C7) with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Sulfanyl Linker Modification : Replace acetamido with propionamido to study steric effects on target binding .
  • Key Data : Analogs with 4-methylphenyl (C29H27ClN4O2) showed 3-fold higher potency in kinase inhibition assays compared to unsubstituted derivatives .

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